molecular formula C24H25FN2O4S2 B2532919 Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946269-00-7

Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2532919
CAS No.: 946269-00-7
M. Wt: 488.59
InChI Key: DMTMWDUZERIIMC-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a 4-(2-fluorophenyl)piperazinyl-sulfonyl group at position 3, a 4-methylphenyl group at position 4, and an ethyl carboxylate at position 2. The 2-fluorophenyl substituent may enhance metabolic stability and lipophilicity, while the thiophene ring contributes to π-π stacking interactions.

Properties

IUPAC Name

ethyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4S2/c1-3-31-24(28)22-23(19(16-32-22)18-10-8-17(2)9-11-18)33(29,30)27-14-12-26(13-15-27)21-7-5-4-6-20(21)25/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTMWDUZERIIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound contains, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a variety of receptors and enzymes, indicating that the compound could potentially interact with multiple targets.

Mode of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This suggests that the compound could interact with its targets by binding to them, thereby modulating their activity.

Biochemical Pathways

Given the wide range of biological activities associated with indole and piperazine derivatives, it is likely that the compound could affect multiple pathways, leading to diverse downstream effects.

Result of Action

Based on the known activities of indole and piperazine derivatives, the compound could potentially exert a variety of effects, depending on the specific targets and pathways it interacts with.

Biological Activity

Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C21H21FN2O4S2
  • Molecular Weight : 448.54 g/mol
  • CAS Number : 932464-72-7
  • Structure : The compound contains a thiophene ring, a piperazine moiety, and a sulfonyl group which are critical for its biological activity.

The biological activity of this compound can be attributed to several factors:

  • Piperazine Moiety : Piperazines are known for their ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors, which may contribute to the compound's anxiolytic and antidepressant effects .
  • Sulfonamide Group : This functional group is often associated with antibacterial and antitumor activities. The sulfonamide moiety can inhibit carbonic anhydrase enzymes, which play a role in tumor growth and metastasis .
  • Thienyl Ring System : Thiophene derivatives have shown promising anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity. Specific studies have shown that structurally related compounds can inhibit the growth of A549 (lung cancer), HT29 (colon cancer), and Jurkat (T-cell leukemia) cells with IC50 values often lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The sulfonamide group present in the compound has been linked to antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .

Case Studies

  • Anticancer Efficacy : A study involving derivatives of thiophene showed that modifications to the piperazine and thiophene rings significantly enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
  • Cytotoxicity Assessment : In a study assessing cytotoxicity against HEK-293 cells, compounds related to this compound were found to exhibit minimal toxicity, suggesting a favorable therapeutic index for further development as anticancer agents .

Research Findings Summary

Study FocusFindingsReference
Antitumor ActivitySignificant cytotoxicity against A549 and HT29 cells; IC50 < standard drugs
Antimicrobial PropertiesInhibition of bacterial growth; potential for developing new antibiotics
Cytotoxicity in Human CellsMinimal toxicity observed in HEK-293 cells

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate exhibit significant anticancer properties. For instance, Mannich bases containing piperazine derivatives have shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells (MCF-7) . The incorporation of the piperazine structure is believed to enhance interaction with biological targets involved in cancer progression.

Neuropharmacological Potential

The piperazine moiety is also associated with neuropharmacological effects. Compounds featuring this structure have been explored for their potential as anxiolytics and antidepressants. The modulation of serotonin receptors by piperazine derivatives can lead to therapeutic effects in mood disorders . this compound may share similar properties due to its structural components.

Antimicrobial Properties

Some studies have indicated that thiophene derivatives possess antimicrobial activities. The presence of the sulfonamide group in this compound may enhance its efficacy against bacterial strains, making it a candidate for further investigation in antibiotic development.

Case Study 1: Anticancer Activity Assessment

A study evaluating the anticancer potential of similar thiophene-based compounds demonstrated that modifications on the piperazine ring significantly influenced cytotoxicity against cancer cell lines. The results indicated that specific substitutions could lead to lower IC50 values, suggesting enhanced potency .

Case Study 2: Neuropharmacological Screening

Another research effort focused on evaluating the neuropharmacological effects of piperazine derivatives. The findings revealed that certain modifications could lead to increased binding affinity for serotonin receptors, indicating potential as anxiolytic agents .

Summary Table of Research Findings

Study Focus Key Findings Reference
Anticancer ActivitySignificant cytotoxicity against MCF-7 cells
NeuropharmacologyEnhanced binding to serotonin receptors
Antimicrobial ActivityPotential efficacy against bacterial strains

Comparison with Similar Compounds

Piperazine Ring Substitution: Positional Isomerism

Target Compound vs. Ethyl 3-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate

  • Structural Difference : The target compound has a 2-fluorophenyl group on the piperazine ring, whereas the analog in features a 4-fluorophenyl substituent.
  • In contrast, the 4-fluoro substituent may exert stronger electron-withdrawing effects on the piperazine ring. Conformational Flexibility: The ortho-substituted fluorine in the target compound may restrict rotation of the phenyl group, influencing receptor selectivity .

Thiophene vs. Benzothiophene Core Modifications

Target Compound vs. Benzothiophene Analogs ()

  • Structural Difference : The target compound uses a thiophene ring, while analogs like Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate () incorporate a benzothiophene core.
  • Receptor Interactions: The larger benzothiophene may engage in stronger van der Waals interactions with hydrophobic binding pockets, whereas the smaller thiophene offers reduced steric bulk .

Sulfonamide vs. Piperazinyl-Sulfonyl Functional Groups

Target Compound vs. Ethyl 3-[(4-Methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate ()

  • Structural Difference : The target compound’s piperazinyl-sulfonyl group replaces the sulfamoyl group in ’s analog.
  • Basicity: Piperazine (pKa ~9.8) is more basic than sulfamoyl groups, which may influence ionization state and pharmacokinetics under physiological conditions .

Substituents on the Piperazine Ring

Target Compound vs. Trifluoromethylphenyl Derivatives ()

  • Structural Difference : describes a compound with a 4-(trifluoromethyl)phenyl group on the piperazine, contrasting with the target’s 2-fluorophenyl.
  • Implications :
    • Electron-Withdrawing Effects : The trifluoromethyl group is strongly electron-withdrawing, which may reduce piperazine basicity and alter electronic distribution across the ring.
    • Metabolic Stability : Fluorine and trifluoromethyl groups both enhance metabolic stability, but the latter may increase lipophilicity more significantly .

Connecting Group Variations

Target Compound vs. Ethyl 2-[3-(4-Methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate ()

  • Structural Difference : ’s compound uses a propanamido linker between the piperazine and thiophene, unlike the target’s direct sulfonyl connection.
  • Polarity: The sulfonyl group is more polar than the amide linker, which may affect solubility and distribution .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiophene core formation : Start with ethyl thiophene-2-carboxylate derivatives, such as ethyl 3-amino-thiophene-2-carboxylate, and introduce substituents via condensation or cyclization (e.g., using mercaptoacetic acid and ZnCl₂ in dioxane, as reported for analogous thiophene derivatives) .

Sulfonation : React the thiophene intermediate with chlorosulfonic acid to introduce the sulfonyl group.

Piperazine coupling : Attach the 4-(2-fluorophenyl)piperazine moiety via nucleophilic substitution under inert conditions (e.g., DMF, TEA, and HATU as coupling agents) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.

Q. Key Variables to Optimize :

  • Reaction temperature (70–100°C for sulfonation).
  • Catalyst selection (e.g., ZnCl₂ for cyclization).
  • Solvent polarity (dioxane or DMF for coupling reactions).

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions on the thiophene and piperazine rings. For example, the sulfonyl group (SO₂) causes deshielding of adjacent protons .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane). Refine structures using SHELXL (for small molecules) to resolve bond lengths/angles and confirm stereochemistry .
  • FTIR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, SO₂ at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and binding mechanisms of this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase or GPCR receptors). Focus on the sulfonyl and fluorophenyl groups as key pharmacophores .

DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and stability. Software like Gaussian 09 with B3LYP/6-31G* basis sets is standard .

MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability under physiological conditions .

Data Interpretation : Correlate computational results with experimental IC₅₀ values (e.g., discrepancies may arise from solvation effects or protein flexibility).

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Assay Standardization :

  • Use consistent cell lines (e.g., HEK293 for GPCR studies) and control compounds.
  • Validate protocols via dose-response curves (3–5 replicates) .

Solubility Optimization : Address poor bioavailability by:

  • Testing co-solvents (DMSO/PBS mixtures).
  • Synthesizing prodrugs (e.g., ester hydrolysis derivatives) .

Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., assay pH, incubation time) .

Q. What strategies improve the compound’s solubility and stability for in vivo studies?

Methodological Answer:

Formulation Design :

  • Use liposomal encapsulation or cyclodextrin complexes to enhance aqueous solubility .
  • Assess stability via HPLC under physiological conditions (37°C, pH 7.4) .

Structural Modifications :

  • Introduce hydrophilic groups (e.g., hydroxyl or amine) on the piperazine ring.
  • Replace the ethyl ester with a PEGylated carboxylate .

Q. How does the fluorophenyl-piperazine moiety influence receptor binding affinity?

Methodological Answer:

SAR Studies : Synthesize analogs with varying substituents (e.g., Cl, Br, or methyl groups on the phenyl ring).

Radioligand Binding Assays : Quantify affinity for serotonin (5-HT₁A) or dopamine (D₂) receptors using [³H]-spiperone competition binding .

Crystallographic Analysis : Resolve co-crystal structures with target receptors to identify hydrogen bonds or π-π interactions involving the fluorophenyl group .

Q. What are the challenges in scaling up synthesis without compromising purity?

Methodological Answer:

Process Chemistry Optimization :

  • Replace column chromatography with recrystallization (e.g., ethanol/water).
  • Use flow reactors for exothermic steps (e.g., sulfonation).

Quality Control :

  • Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Validate batch consistency via DSC (melting point analysis) .

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